5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid
Description
5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid is a conjugated oligothiophene derivative featuring three interconnected thiophene rings. Its structure includes a hexyl chain at the 5-position of the terminal thiophene and a carboxylic acid group at the 2-position of the central thiophene (Figure 1). This compound is notable for its extended π-conjugation system, which is critical for applications in organic electronics, such as photovoltaics and semiconductors . The hexyl substituent enhances solubility in organic solvents, facilitating processing into thin films, while the carboxylic acid group enables functionalization or coordination with metal ions, broadening its utility in materials science .
Properties
CAS No. |
917804-59-2 |
|---|---|
Molecular Formula |
C19H20O2S3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H20O2S3/c1-2-3-4-5-6-13-7-8-14(22-13)15-9-10-16(23-15)17-11-12-18(24-17)19(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
InChI Key |
JYMYDVKIGBPEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate thiophene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the thiophene backbone. The reaction conditions often include the use of boronic acids or esters, palladium catalysts, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under mild alkaline conditions. A representative protocol involves:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Iodomethane, Na₂CO₃, DMF, 20°C, 20h | Methyl 5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylate | 62–88% |
This reaction proceeds via nucleophilic substitution, where the carboxylate ion attacks the methyl iodide. Similar esterification methods have been validated for structurally related thiophene-carboxylic acids .
Amidation Reactions
The carboxylic acid can form amides through condensation with amines. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pyrazin-2-amine, TiCl₄, Pyridine | 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75% |
Titanium tetrachloride facilitates the activation of the carboxylic acid, enabling efficient coupling with primary amines .
Electrophilic Substitution on Thiophene Rings
The electron-rich terthiophene backbone undergoes regioselective electrophilic substitution. Key reactions include:
Halogenation
| Reagents/Conditions | Product | Position | Source |
|---|---|---|---|
| Br₂, CHCl₃, 0°C | 5-[5-(5-Hexyl-3-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid | C3 of hexylthiophene | * |
*Analogous to bromination patterns observed in terthiophene derivatives .
Nitration
| Reagents/Conditions | Product | Position | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 50°C | 5-[5-(5-Hexyl-4-nitrothiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid | C4 of central thiophene | * |
Oxidation of Thiophene Rings
| Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|
| H₂O₂, AcOH, 60°C | Sulfoxide derivatives | Partial ring oxidation | * |
Reduction of Carboxylic Acid
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, reflux | 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-methanol | 45% | * |
Cross-Coupling Reactions
The terthiophene system participates in Pd-catalyzed cross-coupling reactions if halogenated:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, dioxane, 100°C | 5-[5-(5-Hexyl-5-arylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid | 37–72% |
Reaction efficiency depends on the electronic nature of the boronic acid, with electron-donating groups enhancing yields .
Decarboxylation
Under high-temperature conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu powder, Quinoline, 200°C | 2-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene | 68% | * |
Key Reactivity Insights
-
Electronic Effects : The hexyl group donates electrons, activating the thiophene rings toward electrophilic substitution at the α-positions .
-
Steric Influence : Bulky substituents on the terthiophene backbone reduce reaction rates in cross-coupling processes .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance esterification and amidation efficiency .
Scientific Research Applications
Organic Electronics
In the realm of organic photovoltaics, the compound acts as an electron donor material. Its ability to facilitate efficient charge transport is critical for enhancing the performance of solar cells.
Case Study: Efficiency in OPVs
A study demonstrated that incorporating thiophene derivatives into OPV structures significantly improved the power conversion efficiency (PCE) compared to traditional materials. The PCE reached up to 8% when optimized with complementary acceptor materials.
Anticancer Activity
Thiophene derivatives have been extensively studied for their potential anticancer properties. The structural characteristics of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid suggest it may exhibit similar biological activities.
Mechanism of Action
Research has shown that thiophene compounds can induce apoptosis in various cancer cell lines by disrupting tubulin polymerization and affecting cell cycle regulation .
Case Study: Cytotoxicity Evaluation
In vitro studies on thiophene derivatives revealed IC50 values ranging from 10 to 30 µM against human glioblastoma cells, indicating promising cytotoxic effects . The presence of substituents like hexyl groups enhances these activities through improved solubility and binding interactions with cellular targets.
Antimicrobial Properties
Beyond anticancer applications, thiophene-based compounds have demonstrated antimicrobial activities against a range of pathogens. The incorporation of thiophene rings into drug designs has been linked to enhanced efficacy against bacterial and fungal strains.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative A | E. coli | 15 µg/mL |
| Thiophene Derivative B | S. aureus | 20 µg/mL |
Mechanism of Action
The mechanism of action of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid depends on its application. In organic electronics, its conjugated thiophene rings facilitate charge transport and enhance the material’s electronic properties. In pharmaceuticals, the compound’s interaction with biological targets, such as enzymes or receptors, can modulate various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Photovoltaic Performance
- RCNR (2,3-bis(4-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)phenyl)fumaronitrile): This D–A–D type chromophore shares the 5-hexylthiophen-2-yl motif with the target compound but incorporates fumaronitrile as an electron-deficient core. RCNR exhibits superior photovoltaic efficiency due to its liquid-crystalline self-assembly behavior, achieving higher charge carrier mobility compared to non-alkylated analogs. The hexyl chain in both compounds improves film morphology, but RCNR’s nitrile groups enhance electron affinity, making it more suitable for acceptor materials in organic solar cells .
- 5-Methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylic Acid (13): Unlike the target compound’s linear oligothiophene structure, this derivative features a fused dithienothiophene core. The methyl group and carboxylic acid substituent reduce conjugation length, leading to a higher bandgap (3.1 eV vs. ~2.5 eV for the target compound). This limits its use in low-bandgap photovoltaic applications .
Table 1: Key Properties of Selected Thiophene-2-carboxylic Acid Derivatives
| Compound Name | Substituent(s) | Melting Point (°C) | Yield (%) | Key Application |
|---|---|---|---|---|
| Target Compound | Hexyl, oligothiophene | Not reported | Not reported | Organic electronics |
| 5-Isopropylthiophene-2-carboxylic Acid | Isopropyl | 175–176 | 89 | Drug intermediates |
| 5-Chlorothiophene-2-carboxylic Acid | Chloro | 200–201 | 95 | Antibacterial agents |
| RCNR | Hexylthiophene, fumaronitrile | Liquid crystal | 85 | Photovoltaic chromophore |
| 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid | Chlorophenyl | 175–176 | 90 | Anticancer agents |
Synthetic Routes :
The target compound’s synthesis likely involves Suzuki-Miyaura coupling for thiophene-thiophene bond formation, similar to RCNR . In contrast, 5-substituted analogs (e.g., 5-chloro, 5-isopropyl) are often prepared via nucleophilic substitution or cross-coupling reactions, with yields exceeding 85% .- Solubility and Stability: The hexyl chain in the target compound enhances solubility in non-polar solvents (e.g., chloroform) compared to polar derivatives like 5-formylthiophene-2-carboxylic acid, which requires DMF for dissolution . However, the carboxylic acid group may reduce thermal stability relative to esterified derivatives (e.g., 20a), which decompose above 200°C .
Biological Activity
5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid, also known as 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, is a complex organic compound characterized by its four thiophene rings. This compound has garnered attention due to its potential applications in organic electronics and its biological activity, particularly concerning cellular effects and biochemical interactions.
Chemical Structure
The molecular structure of this compound features a conjugated system of thiophene units which enhances its electronic properties. Its IUPAC name is 2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, with a molecular formula of C28H34S4 and a molecular weight of approximately 490.77 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Charge Transport : As an organic semiconductor, it facilitates charge transport in electronic devices, which may indirectly influence cellular electrical properties and signaling pathways.
- Enzyme Interaction : The compound can bind to enzymes, modulating their activity through competitive inhibition or allosteric effects. This interaction can alter metabolic pathways within cells, impacting overall cellular function .
- Gene Expression Modulation : The conjugated π-electron system allows it to interact with nucleic acids, potentially influencing gene expression and cellular responses to stimuli .
Biological Activity Studies
Recent studies have investigated the biological activities associated with thiophene derivatives, including the following key findings:
Antiviral Activity
Research has shown that derivatives of thiophene-2-carboxylic acids exhibit significant inhibitory effects on hepatitis C virus (HCV) NS5B polymerase and subgenomic RNA replication in vitro. These studies highlight the potential for thiophene derivatives to serve as antiviral agents .
Antimicrobial Properties
Thiophene compounds have demonstrated antibacterial and antifungal activities. For instance, terthiophene derivatives have been studied for their effects on various bacteria and fungi, indicating a broad spectrum of antimicrobial activity .
Analgesic Effects
Some studies have reported analgesic activity for thiophene derivatives through mechanisms that involve modulation of pain pathways in vivo. For example, certain compounds showed efficacy exceeding that of standard analgesics in animal models .
Case Studies
- Inhibition of HCV NS5B Polymerase : A study detailed the structure-activity relationship (SAR) of thiophene derivatives that inhibit HCV replication in Huh-7 cells. The findings suggest that modifications at specific positions on the thiophene ring can enhance antiviral potency .
- Antimicrobial Activity Assessment : Research evaluating the antimicrobial effects of terthiophene on plant pathogens indicated significant reductions in pathogen viability, suggesting potential agricultural applications alongside medicinal uses .
- Analgesic Activity Evaluation : In a study using the "hot plate" method on mice, new thiophene derivatives demonstrated significant analgesic effects compared to control groups, indicating their therapeutic potential .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
